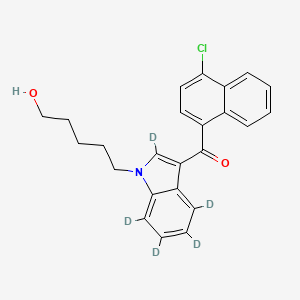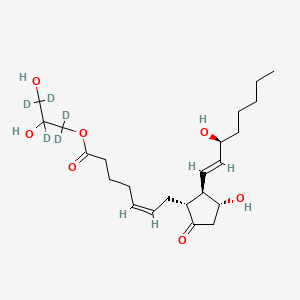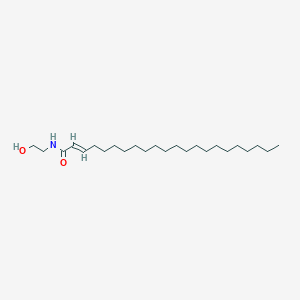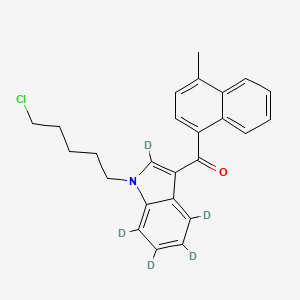
gamma-Linolenoyl Ethanolamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gamma-Linolenoyl Ethanolamide: is a member of the family of fatty N-acyl ethanolamines, collectively known as endocannabinoids. These compounds are naturally occurring in both plant and animal tissues and play significant roles in various biological processes. This compound is particularly notable for its involvement in the endocannabinoid system, where it acts as a cannabinoid receptor agonist .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gamma-Linolenoyl Ethanolamide can be synthesized through an amidation reaction between gamma-linolenic acid and ethanolamine. One effective method involves reacting methyl gamma-linolenate with ethanolamine in the presence of sodium methoxide as a catalyst. The reaction is typically conducted at 30°C for 1 hour, resulting in a high yield of this compound .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The scalability of the amidation reaction makes it feasible for industrial applications. The reaction conditions are optimized to ensure high yield and purity, making the compound suitable for various research and commercial purposes .
Análisis De Reacciones Químicas
Types of Reactions: Gamma-Linolenoyl Ethanolamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized derivatives.
Reduction: Although less common, reduction reactions can modify the double bonds in the fatty acid chain.
Substitution: This reaction can occur at the amide or hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products Formed:
Oxidation: Oxidized fatty acid derivatives.
Reduction: Saturated fatty acid ethanolamides.
Substitution: N-substituted ethanolamides.
Aplicaciones Científicas De Investigación
Gamma-Linolenoyl Ethanolamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of fatty acid ethanolamides.
Biology: It plays a role in cell signaling and is studied for its effects on cellular processes.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: It is used in the formulation of various products, including cosmetics and pharmaceuticals
Mecanismo De Acción
Gamma-Linolenoyl Ethanolamide exerts its effects primarily through the endocannabinoid system. It acts as an agonist for cannabinoid receptors CB1 and CB2. Upon binding to these receptors, it modulates various signaling pathways, leading to effects such as pain relief, anti-inflammation, and neuroprotection. The compound also influences the production of other bioactive lipids, further contributing to its biological effects .
Comparación Con Compuestos Similares
- Dihomo-Gamma-Linolenoyl Ethanolamide
- Arachidonoyl Ethanolamide (Anandamide)
- Palmitoyl Ethanolamide
Comparison: Gamma-Linolenoyl Ethanolamide is unique due to its specific fatty acid chain length and degree of unsaturation. Compared to Dihomo-Gamma-Linolenoyl Ethanolamide, it has a shorter chain and fewer double bonds, which can influence its biological activity. Anandamide, another well-known endocannabinoid, has a different fatty acid chain, leading to distinct interactions with cannabinoid receptors. Palmitoyl Ethanolamide, while structurally similar, has different biological effects due to its saturated fatty acid chain .
Propiedades
Fórmula molecular |
C20H35NO2 |
|---|---|
Peso molecular |
321.5 g/mol |
Nombre IUPAC |
N-(2-hydroxyethyl)octadeca-6,9,12-trienamide |
InChI |
InChI=1S/C20H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h6-7,9-10,12-13,22H,2-5,8,11,14-19H2,1H3,(H,21,23) |
Clave InChI |
KRDUNUMTOBLEPM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CCC=CCCCCC(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[3-(4-chloronaphthalene-1-carbonyl)-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid](/img/structure/B10766437.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,9R,10S,11S,12S,13R)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766447.png)

![1-pentyl-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-2,2,3,3,4,4,5,5,5-d9-carboxamide](/img/structure/B10766476.png)
![[(1S,2R,3S,6S,7S,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-Hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate](/img/structure/B10766483.png)

![(1R,3S,6S,7E,13S,16R,17R,21S,22S)-17-[(2S,4S,5R,6S)-5-[(2R,4S,5S,6S)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766502.png)

![(1S,22R)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766522.png)
![sodium;[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B10766525.png)
![(1S,3S,11R,14S)-14-(Hydroxymethyl)-3-[3-[[(1R,4R)-4-(hydroxymethyl)-5,7-dimethyl-6,8-dioxo-2,3-dithia-5,7-diazabicyclo[2.2.2]octan-1-yl]methyl]indol-1-yl]-18-methyl-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-triene-13,17-dione](/img/structure/B10766534.png)

![N-[(2S)-1-[[1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B10766543.png)
